Thiopc

Overview

Description

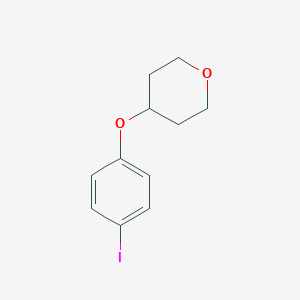

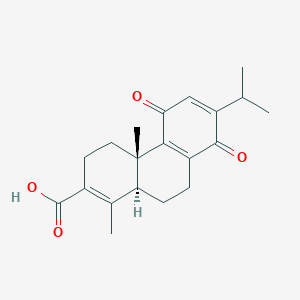

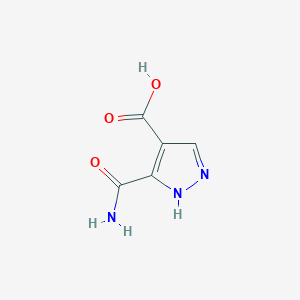

Arachidonoyl Thio-PC is a substrate for many phospholipase A2s (PLA2s) including sPLA2, cPLA2, and iPLA2. Cleavage of the sn-2 fatty acid by PLA2 results in generation of a free thiol which reacts with chromogenic reagents such as DTNB (Ellman’s reagent) and DTP to allow quantitation of PLA2 activity. Isozyme-specific cPLA2 activity can be measured by excluding or inhibiting sPLA2 and iPLA2 activities in the assay.

Scientific Research Applications

1. Phospholipid Analogs and Enzyme Monitoring

- Chromogenic Substrate for Phospholipase A2 : 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine (2-thioPC) is a modified phospholipid analog used to monitor the enzymatic activity of phospholipase A2. The substrate specifically reacts with the enzyme, producing measurable changes suitable for spectrophotometric monitoring, aiding in the kinetic characterization of both soluble and membrane-bound forms of the enzyme (Balet, Clingman, & Hajdu, 1988).

2. Materials in Solar Cells and Organic Electronics

- Solar Cell Fabrication : Thiophene Substituted Copper Phthalocyanines (ThPcCu), used as hole transport materials in perovskite solar cell fabrication, exhibit notable ultrafast excited state dynamics, essential for optimizing solar cell performance (Ahmed et al., 2022).

- Biobased Thiophene Polyesters : Research on thiophene-based polymers, specifically polyesters derived from 2,5-thiophenedicarboxylic acid, has focused on their synthesis and enzymatic degradation. This is crucial for developing sustainable materials and recycling processes (Bertolini et al., 2021).

3. Nucleic Acid Recognition

- Thioflavin T for Nucleic Acid Structures : Thioflavin T, a fluorescent dye, is now a significant tool for recognizing non-canonical nucleic acid conformations, including duplexes, triplexes, and G-quadruplexes. It's particularly effective in identifying base aberrations, bulges, and mismatches, potentially serving as a diagnostic tool (Verma, Ravichandiran, & Ranjan, 2021).

4. Antitumor Effects

- Thioridazine in Colorectal Cancer : Thioridazine (THIO), a phenothiazine, has been shown to inhibit the proliferation of colorectal cancer stem cells and induce apoptosis, suggesting its potential as a cancer treatment agent (Zhang et al., 2017).

5. Electrochemical Applications

- Electrocatalytic Properties : Studies on coordination self-assembled nanostructures of single-walled carbon nanotube–octa(hydroxyethylthio)phthalocyaninatoiron(II) reveal significant electrocatalytic properties, enhancing sensitivity towards the detection of analytes like thiocyanate (Nkosi & Ozoemena, 2008).

6. Advanced Materials for Supercapacitors

- Functionalized Porous Carbon : Functionalized three-dimensional hierarchical porous carbon (THPC) has shown excellent electrical conductivity and porosity, making it an ideal electrode material for supercapacitors (Qie et al., 2013).

Mechanism of Action

Target of Action

Thiopc, also known as Thiopental, primarily targets the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound binds to a distinct binding site associated with a Cl-ionopore at the GABA A receptor . This binding increases the duration of time for which the Cl-ionopore is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway. By enhancing the inhibitory effect of GABA, this compound increases the influx of chloride ions into the neuron, which hyperpolarizes the neuron and makes it less likely to fire an action potential .

Pharmacokinetics

This compound is characterized by its rapid onset and short duration of action . It is highly lipophilic and only partially ionized at plasma pH, allowing it to readily enter the brain and muscle . After bolus injection, the termination of the drug effect mainly results from redistribution from its site of action (the highly perfused brain) into other tissues (e.g., the poorly perfused adipose tissue) . This compound is almost completely biotransformed in the liver to mostly inactive metabolites, which are then excreted in the urine .

Result of Action

The primary result of this compound’s action is the induction of general anesthesia and the control of convulsive states .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion. Additionally, individual patient characteristics such as age, liver function, and cardiac output can influence its pharmacokinetics and pharmacodynamics .

Biochemical Analysis

Biochemical Properties

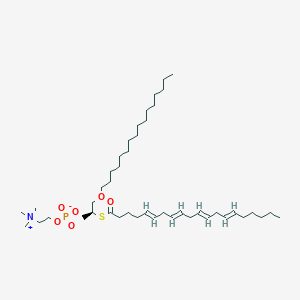

Thiopc is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a chromogenic PLA2 substrate, containing a palmitoyl thioester at the sn-2 position of the glycerol backbone . The hydrolysis of this thioester by PLA2 yields a free thiol, which reacts readily with DTNB (Ellman’s reagent), producing a bright yellow product with an absorbance maximum at 412 nm .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with enzymes such as PLA2. The hydrolysis of the thioester bond in this compound by PLA2 leads to the production of a free thiol . This process illustrates how this compound exerts its effects at the molecular level, including binding interactions with biomolecules and enzyme activation.

Dosage Effects in Animal Models

While animal models are often used to study the dosage effects of various compounds

Properties

IUPAC Name |

[(2R)-3-hexadecoxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H82NO6PS/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)53-43(42-51-52(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14+,22-20+,25-24+,31-29+/t43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSCLGYBUIDZNF-SEHARXJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H82NO6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146797-82-2 | |

| Record name | 1-Hexadecyl-2-arachidonoylthio-2-deoxyglycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146797822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B115835.png)

![Azane;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B115847.png)

![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)